3-Chloro-4-sulfanylbenzoic acid
Overview
Description
It belongs to the class of aromatic carboxylic acids and is widely used in various fields of research and industry. This compound is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-sulfanylbenzoic acid typically involves the chlorination of 4-sulfanylbenzoic acid. One common method includes the reaction of 4-sulfanylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
3-Chloro-4-sulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfanyl group.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-sulfanylbenzoic acid largely depends on its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification . The chlorine atom can participate in nucleophilic aromatic substitution reactions, allowing the compound to act as a precursor for various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the sulfanyl group, making it less reactive in certain biochemical applications.
4-Sulfanylbenzoic acid: Lacks the chlorine atom, limiting its use in nucleophilic aromatic substitution reactions.
3-Chlorobenzoic acid: Lacks the sulfanyl group, reducing its utility in protein modification studies.
Uniqueness
3-Chloro-4-sulfanylbenzoic acid is unique due to the presence of both chlorine and sulfanyl groups, which confer a combination of reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
3-chloro-4-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNOYLJVALMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33029-25-3 | |
Record name | 3-chloro-4-sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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